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Compound of Interest

Compound Name:
N-(2-chloroacetyl)-3-

(phenylsulfanyl)propanamide

CAS No.: 565194-61-8

Cat. No.: B2615843

Get Quote

An In-Depth Technical Guide for Drug Discovery
Part 1: Executive Summary & Structural Definition
In the context of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the "N-acyl

chloroacetamide" typically refers to the

-chloroacetyl amide motif (

). This warhead is prized for its "Goldilocks" reactivity—sufficiently electrophilic to modify
cysteine thiols in the active site of a protein, yet stable enough in aqueous media to minimize
non-specific toxicity and ensure adequate plasma half-life.

Key Stability Metrics:

Physiological pH (7.4): High stability. Typical half-lives (

) range from 5 to 15 days, depending on the electronic nature of the

-substituent.
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Mechanism of Degradation: Primarily

hydrolysis of the C-Cl bond (chloride displacement by water/hydroxide), yielding the inactive
hydroxyacetamide. Amide bond cleavage is negligible under physiological conditions.

Critical Distinction: If the nitrogen atom is part of an imide structure (

), stability drops precipitously (

in hours) due to the lability of the acyclic imide bond. This guide focuses on the stable amide
variant used in drug design.[1]

Part 2: Mechanistic Analysis of Hydrolysis
Understanding the degradation pathway is essential for interpreting stability data. In aqueous

buffer, the chloroacetamide linker faces two potential destruction pathways.

Displacement (Dominant Pathway)
At pH 7–8, the degradation is driven by the nucleophilic attack of water (or hydroxide ions at

higher pH) on the

-carbon, displacing the chloride ion.

Reaction:

Kinetics: Pseudo-first-order in buffered water. The rate increases with pH (base-catalyzed

).

Electronic Effect: Electron-withdrawing groups (EWGs) on the amide nitrogen (e.g.,

pyridines, electron-poor anilines) increase the electrophilicity of the

-carbon, thereby increasing reactivity toward both the target cysteine and the solvent (water),
slightly reducing aqueous stability.

Amide Hydrolysis (Minor Pathway)
Direct hydrolysis of the amide bond (
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cleavage) is kinetically disfavored at neutral pH due to amide resonance stabilization. It
typically requires extreme pH (< 2 or > 12) or enzymatic catalysis (amidases) to occur at
significant rates.

Pathway Visualization
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- Cl-
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(R-NH2 + HOOC-CH2-Cl)

Amide Cleavage
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Caption: Mechanistic bifurcation of chloroacetamide degradation. The SN2 pathway (top)

dominates in physiological buffer, while amide cleavage (bottom) is negligible.

Part 3: Stability Profile & Quantitative Data[2]
The stability of N-acyl chloroacetamides is highly dependent on the "tuning" of the warhead.

The table below summarizes half-life estimates for different classes of chloroacetamides in

PBS (pH 7.4) at 37°C.[2]
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Linker Class Structure Type
Electronic
Character

Approx.

(pH 7.4)

Reactivity
Note

Alkyl-

Chloroacetamide

Electron-Rich

(Donor)
> 30 Days

Very Stable; Low

reactivity toward

Cys.

Phenyl-

Chloroacetamide
Neutral 10 - 20 Days

Balanced

stability/reactivity

.

Activated

Heteroaryl

Electron-Poor

(Acceptor)
2 - 5 Days

High reactivity;

noticeable

background

hydrolysis.

Imide Variant Highly Activated < 6 Hours

Unstable. Rapid

hydrolysis of

imide bond.

Data Source Synthesis: Standard chloroacetamides generally exhibit <5% hydrolysis over 48

hours in PBS [1]. However, highly activated variants designed for rapid labeling may show

~25% hydrolysis over 4 days (approx.

days) [1].

Part 4: Experimental Protocol (Self-Validating)
To rigorously determine the stability of a specific linker, use this LC-MS/MS time-course assay.

This protocol includes internal standards and controls to ensure data integrity (E-E-A-T).

Materials
Test Compound: 10 mM stock in DMSO.

Internal Standard (IS): Warhead-free analog or stable isotope-labeled compound (e.g.,

Carbamazepine).

Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.
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Quench Solution: 50:50 Acetonitrile:Water + 0.1% Formic Acid (chilled).

Step-by-Step Methodology
Preparation:

Prepare a Master Mix in PBS (pH 7.4) containing the Test Compound at 10 µM.

Control: Prepare a parallel sample in 50:50 DMSO:PBS (to check solubility vs.

degradation).

Incubation:

Incubate the Master Mix at 37°C in a thermomixer (300 rpm).

Protect from light (chloroacetamides are mildly photosensitive [2]).[2]

Sampling (Time Course):

At

hours:

Remove 50 µL aliquot.

Add to 200 µL Quench Solution containing the Internal Standard (1 µM).

Vortex and centrifuge (4000 x g, 10 min) to pellet any precipitate.

Analysis:

Inject supernatant onto LC-MS/MS (Reverse Phase C18).

Monitor the transition for the Parent (Cl-containing) and the Hydrolysis Product (OH-

containing, Mass - 18.5 Da for Cl to OH exchange? No, Mass change:

(Cl)

(OH) =
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Da).

Correction: Mass shift is

. Wait, Cl is 35, OH is 17. Loss of 35, gain of 17. Net change:

Da.

Data Processing Workflow
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Caption: Standardized workflow for assessing linker stability via LC-MS kinetics.
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Calculation
The degradation typically follows pseudo-first-order kinetics.

Acceptance Criteria: A valid assay must show linearity (

) in the log-linear plot. Mass balance (Parent + Product) should remain constant (>80%) to
rule out precipitation.

Part 5: Strategic Considerations for Drug Design
When designing N-acyl chloroacetamide linkers, you are balancing reactivity (Target

Engagement) vs. stability (Off-target toxicity).

The "Goldilocks" Zone:

Too Stable (

days): Often implies low reactivity. May require high doses to achieve covalent occupancy,
leading to reversible binding issues.

Too Unstable (

hours): The warhead hydrolyzes before reaching the target. The resulting
hydroxyacetamide is inactive. Furthermore, high reactivity correlates with glutathione
(GSH) conjugation, leading to rapid clearance and potential immunogenicity.

Tuning Reactivity:

To increase stability: Add steric bulk near the

-carbon (e.g.,

-methyl chloroacetamide) or use electron-donating N-substituents.

To increase reactivity (at the cost of stability): Use electron-deficient aromatic rings

attached to the nitrogen.

Storage:
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Chloroacetamides are stable in solid form but should be stored at -20°C.

Avoid storing in DMSO stocks for >1 month at Room Temperature, as DMSO can slowly

react with alkyl halides (Swern-like chemistry, though slow without activators).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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